molecular formula C11H10O3 B14641175 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate CAS No. 56020-30-5

2-Oxo-2,3-dihydro-1H-inden-1-yl acetate

Cat. No.: B14641175
CAS No.: 56020-30-5
M. Wt: 190.19 g/mol
InChI Key: ATVMLRLWZMPYRD-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-inden-1-yl acetate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene ring system with an acetate functional group. Indene derivatives are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate typically involves the acylation of indene derivatives. One common method is the reaction of indene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-inden-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-inden-1-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydro-1H-indol-3-yl acetate
  • 2-Oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile
  • 2-Oxo-2,3-dihydro-1H-inden-1-ylidene methyl acetate

Uniqueness

2-Oxo-2,3-dihydro-1H-inden-1-yl acetate is unique due to its specific indene ring structure and acetate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

56020-30-5

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(2-oxo-1,3-dihydroinden-1-yl) acetate

InChI

InChI=1S/C11H10O3/c1-7(12)14-11-9-5-3-2-4-8(9)6-10(11)13/h2-5,11H,6H2,1H3

InChI Key

ATVMLRLWZMPYRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)CC2=CC=CC=C12

Origin of Product

United States

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